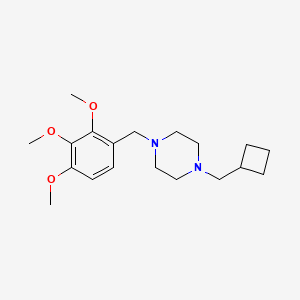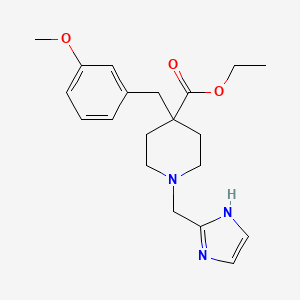
1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is a chemical compound that belongs to the piperazine family. It has been extensively studied due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate involves its interaction with serotonin receptors. It has been shown to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This results in the modulation of serotonin signaling pathways, which can have a variety of effects on physiological and pathological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate are diverse and depend on the specific serotonin receptor subtype that it interacts with. It has been shown to have anxiolytic and antidepressant effects through its interaction with the 5-HT1A receptor. It has also been shown to have hallucinogenic effects through its interaction with the 5-HT2A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate in lab experiments is its high affinity for serotonin receptors. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes. However, its complex synthesis method and high cost can be limiting factors for its use in some experiments.
Orientations Futures
There are several future directions for the study of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate. One area of interest is its potential use in the treatment of anxiety and depression. Another area of interest is its potential use in the study of the role of serotonin in the pathophysiology of various psychiatric disorders. Additionally, further studies are needed to elucidate its mechanism of action and to develop more efficient synthesis methods.
Conclusion
In conclusion, 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is a valuable tool for studying the role of serotonin in various physiological and pathological processes. Its high affinity for serotonin receptors and diverse effects make it a promising compound for future research. However, its complex synthesis method and high cost can be limiting factors for its use in some experiments. Further studies are needed to fully elucidate its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is a complex process that involves several steps. The first step involves the reaction of 1-(cyclobutylmethyl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with trifluoroacetic acid to yield the final product.
Applications De Recherche Scientifique
1-(Cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for serotonin receptors, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-22-17-8-7-16(18(23-2)19(17)24-3)14-21-11-9-20(10-12-21)13-15-5-4-6-15/h7-8,15H,4-6,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNYOYIYCKLCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3CCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-(4-fluorophenyl)-N-heptylthiourea](/img/structure/B5116492.png)
![N-(1-adamantylmethyl)-N-(2-hydroxyethyl)-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5116500.png)
![N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide](/img/structure/B5116508.png)
![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)

![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)
![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)
![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)
![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)
![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)

![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)